molecular formula C15H14FNO3S2 B2668294 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797176-69-2

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2668294
CAS No.: 1797176-69-2
M. Wt: 339.4
InChI Key: RZWAROLUXSGZJF-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound featuring a central ethanone core substituted with a thiophen-2-yl group and a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl moiety. The 4-fluorophenylsulfonyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic effects.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S2/c16-11-3-5-13(6-4-11)22(19,20)14-9-17(10-14)15(18)8-12-2-1-7-21-12/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWAROLUXSGZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄FNO₃S₂
Molecular Weight: 339.4 g/mol
CAS Number: 1797176-69-2

The compound contains a sulfonamide group, an azetidine ring, and a thiophene moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity to target proteins, while the azetidine structure provides rigidity that can improve specificity in interactions.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival.
  • Receptor Modulation: It may interact with receptors involved in various cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves the inhibition of key enzymes necessary for bacterial cell wall synthesis.
  • Anticancer Properties
    • Research has shown potential anticancer activity, particularly through the inhibition of specific cancer cell lines. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
  • Neuroprotective Effects
    • Emerging studies suggest that the compound could have neuroprotective effects, potentially through the inhibition of beta-secretase activity, which is implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid-beta plaque formation, a hallmark of the disease.

Case Studies

StudyFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced tumor growth in vivo models.
NeuroprotectionInhibited beta-secretase; reduced amyloid-beta levels in cell culture models.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
1-Benzhydryl-3-(4-fluorophenoxy)azetidineSimilar azetidine coreAntimicrobial
1-Benzhydryl-3-(2-fluorophenoxy)azetidineVariations in substituentsModerate anticancer
1-Benzhydryl-3-(3-fluorophenoxy)azetidineDifferent fluorine positionLimited neuroprotection

Comparison with Similar Compounds

Core Structural Variations

The compound’s azetidine ring contrasts with six-membered nitrogen heterocycles in analogues. For example:

  • Piperazine-based derivatives (e.g., 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone, ): Piperazine offers greater flexibility and hydrogen-bonding capacity, which may improve solubility but reduce target specificity compared to azetidine’s rigidity.
  • Tetrazolylthio-piperazine derivatives (e.g., compounds 7e–7k, ): These feature tetrazole rings, which mimic carboxylate groups and enhance bioactivity. However, the absence of a thiophen-2-yl group limits direct comparison.

Sulfonyl Group Modifications

The 4-fluorophenylsulfonyl group is a common motif in bioactive compounds:

  • MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone, ): Lacks a sulfonyl group but shares the thiophen-2-yl-ethanone core.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Azetidine-sulfonyl, ethanone Thiophen-2-yl, 4-fluorophenylsulfonyl Not reported N/A
MAC-5576 Ethanone Thiophen-2-yl, 5-chloropyridinyl SARS-CoV Mpro inhibitor (0.5 µM IC₅₀)
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone Ethanone Thiophen-2-yl, 4-methoxyphenylsulfonyl Synthetic intermediate
7e (Piperazine-sulfonyl derivative) Piperazine-sulfonyl, ethanone Tetrazolylthio, 4-methoxyphenylsulfonyl Antiproliferative (mp 131–134°C)
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine-sulfonyl, ethanone 4-Bromophenoxy, 4-fluorophenylsulfonyl Not reported

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